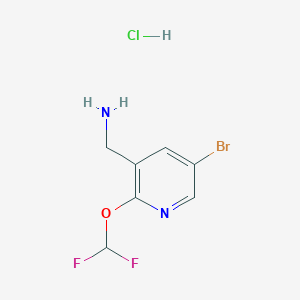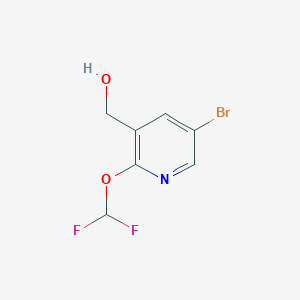
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
The compound (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, also known as BPMM, is a chemical that has garnered significant interest in the scientific community due to its unique properties and potential uses. It is a pyrazole derivative, a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts .
Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Antimicrobial Activity of Pyrazoline Derivatives
- Research has shown the synthesis of pyrazoline derivatives related to (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, demonstrating significant antimicrobial activity. These compounds, including substituted variants, have been effective against various microbial strains (Kumar et al., 2012).
- Another study synthesized and tested novel pyrazoline derivatives for antimicrobial activity. The findings indicated that certain derivatives exhibited promising antimicrobial effects, including antibacterial and antifungal properties (Pundeer et al., 2013).
Crystallographic and Structural Analysis
- Crystal Structure of Pyrazoline Derivatives
- Investigations into the crystal structure of compounds related to this compound have provided insights into their molecular configurations. Studies like these are crucial for understanding the physical and chemical properties of such compounds (Li et al., 2012).
Anticancer and Enzyme Inhibition Research
- Anticancer and Enzyme Inhibitory Potential
- Some derivatives of this compound have been explored for their potential in anticancer treatments and enzyme inhibition. These studies contribute to the development of new therapeutic agents with specific target interactions (Budak et al., 2017).
Synthesis and Reactivity Studies
- Synthetic Methods and Reactivity
- Research on the synthesis of pyrazoline derivatives, including methods like ultrasonic promotion, highlights the versatility and reactivity of these compounds. These studies pave the way for the development of more efficient and sustainable synthetic routes (Trilleras et al., 2013).
Miscellaneous Applications
- Diverse Applications in Medicinal Chemistry
- The derivatives of this compound have a wide range of applications in medicinal chemistry, including studies on their use as central nervous system depressants, indicating their potential in developing treatments for neurological disorders (Butler et al., 1984).
Safety and Hazards
While the specific safety and hazards information for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is not available, related compounds such as 4-Bromopyrazole have hazard statements H315, H319, and H335, indicating that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include (4-bromo-3-phenyl-1h-pyrazol-5-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Analyse Biochimique
Biochemical Properties
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing cellular redox balance .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can enhance neurotransmission by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can impact cell signaling pathways, gene expression, and cellular metabolism. In addition, this compound has been observed to induce oxidative stress in certain cell types, affecting cellular redox balance and potentially leading to cell damage or apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its effects on neurotransmission. Furthermore, this compound can modulate the activity of antioxidant enzymes by interacting with their active sites, influencing the cellular redox state . These interactions can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and persistent oxidative stress in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting acetylcholinesterase without causing significant toxicity . At high doses, this compound can induce toxic effects, including severe oxidative stress, cellular damage, and even mortality . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and antioxidant enzymes, influencing their activity and the overall metabolic flux . The compound can affect metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of metabolites that may have different biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution can affect its activity and function, with higher concentrations observed in specific tissues or cellular compartments. These interactions are crucial for understanding the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.
Propriétés
IUPAC Name |
(4-bromo-5-phenylpyrazolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-8(6-14)12-13-10(9)7-4-2-1-3-5-7/h1-5,8-10,12-14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVICBSIILHVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(NN2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)
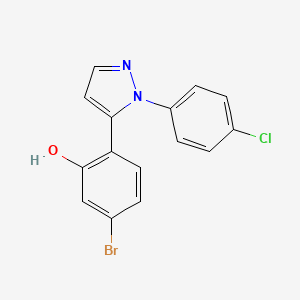

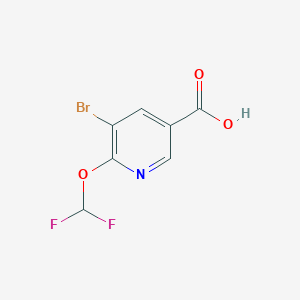
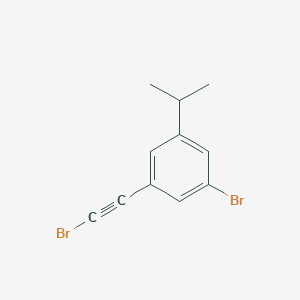
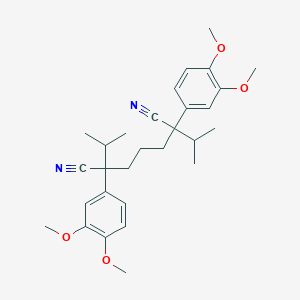
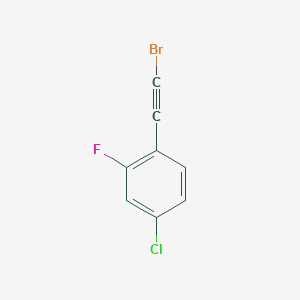

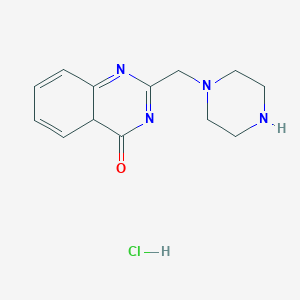
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)
